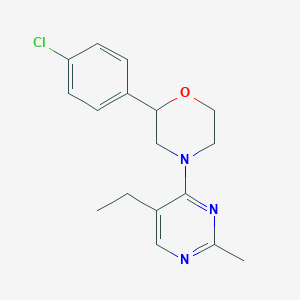
N-(4-bromo-2-chlorophenyl)-2-(4-morpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-2-(4-morpholinyl)acetamide, commonly known as BML-210, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BML-210 is a member of the class of compounds known as arylacetamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of BML-210 is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. BML-210 has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
BML-210 has been shown to have a range of biochemical and physiological effects. In cancer research, BML-210 has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, BML-210 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). BML-210 has also been shown to reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BML-210 is its versatility in scientific research. BML-210 has been shown to have potential therapeutic applications in various diseases, making it a valuable tool for researchers studying different areas of medicine. However, one of the limitations of BML-210 is its relatively low solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research on BML-210. One area of interest is the development of more efficient synthesis methods for BML-210, which would allow for larger-scale production and easier access for researchers. Another area of interest is the investigation of the potential therapeutic applications of BML-210 in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of BML-210 and its effects on different cell types and tissues.
Méthodes De Synthèse
BML-210 is synthesized using a multi-step process that involves the reaction of 4-bromo-2-chlorobenzoyl chloride with morpholine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification using column chromatography and recrystallization.
Applications De Recherche Scientifique
BML-210 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, BML-210 has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Inflammation is a key component of many diseases, and BML-210 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. BML-210 has also been studied for its analgesic properties and has been shown to reduce pain in animal models.
Propriétés
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O2/c13-9-1-2-11(10(14)7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVMDMTUATVJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2-(morpholin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-azepanyl)-2-phenylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304531.png)
![N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5304537.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5304559.png)
![N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide](/img/structure/B5304563.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304565.png)
![N-ethyl-N-[(3-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5304567.png)
![(4aS*,8aR*)-6-{[2-(2-furyl)pyrimidin-5-yl]methyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304577.png)
![3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5304583.png)

